molecular formula C24H24N4O B2546081 1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(1-methylindol-3-yl)ethanone CAS No. 2380060-73-9

1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(1-methylindol-3-yl)ethanone

Cat. No. B2546081
CAS RN: 2380060-73-9
M. Wt: 384.483
InChI Key: HKMONFFSEMFRSY-UHFFFAOYSA-N
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Description

The compound “1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(1-methylindol-3-yl)ethanone” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, an azetidine ring, and an indole ring .


Synthesis Analysis

While the specific synthesis route for this compound isn’t available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the heterocyclic rings, followed by functionalization of the rings .


Molecular Structure Analysis

The benzimidazole and indole rings in the compound are aromatic, which contributes to the compound’s stability. The azetidine ring is a three-membered ring, which can create angle strain .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzimidazole and indole rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of the polar imidazole ring might increase the compound’s solubility in polar solvents .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of compounds containing similar functional groups .

properties

IUPAC Name

1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-26-13-17(19-6-2-4-8-21(19)26)12-23(29)27-14-18(15-27)28-22-9-5-3-7-20(22)25-24(28)16-10-11-16/h2-9,13,16,18H,10-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMONFFSEMFRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethan-1-one

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